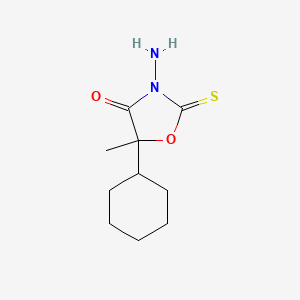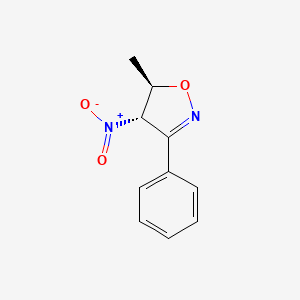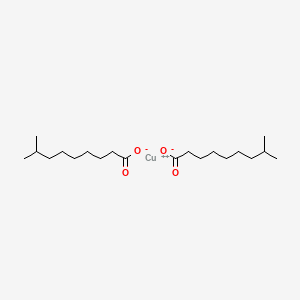
N-Benzyl-4-(diphenylphosphoryl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-(diphenylphosphoryl)benzamide is an organic compound with the molecular formula C26H22NO2P It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(diphenylphosphoryl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-(diphenylphosphoryl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
Aplicaciones Científicas De Investigación
N-Benzyl-4-(diphenylphosphoryl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-(diphenylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it interacts with the enzyme tyrosinase, which is involved in the production of melanin . This interaction can inhibit the enzyme’s activity, leading to reduced melanin production.
Comparación Con Compuestos Similares
N-Benzyl-4-(diphenylphosphoryl)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: This compound also inhibits tyrosinase activity and is used as a precursor in organic synthesis.
N-Phenethylbenzamide: Known for its potential as an amyloid-beta aggregation inhibitor.
N-Benzyloxybenzamide: Another compound studied for its anti-aggregation properties in Alzheimer’s disease research.
These compounds share similar structural features but differ in their specific applications and mechanisms of action.
Propiedades
Número CAS |
90304-92-0 |
|---|---|
Fórmula molecular |
C26H22NO2P |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
N-benzyl-4-diphenylphosphorylbenzamide |
InChI |
InChI=1S/C26H22NO2P/c28-26(27-20-21-10-4-1-5-11-21)22-16-18-25(19-17-22)30(29,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2,(H,27,28) |
Clave InChI |
KSGIQJKKALYHFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)




![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)

![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)



![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
